molecular formula C21H16N2O2S2 B11144610 (5Z)-5-[(2-hydroxyquinolin-3-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(2-hydroxyquinolin-3-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11144610
M. Wt: 392.5 g/mol
InChI Key: DSNNCRLJPQNXTK-SSZFMOIBSA-N
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Description

(5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines quinoline, phenylethyl, and thiazolidinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyquinoline-3-carbaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.

    Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvents, presence of base or acid catalysts.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Alkylated or acylated quinoline derivatives

Scientific Research Applications

(5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinoline N-oxides and alkylated quinolines share structural similarities and exhibit comparable biological activities.

    Thiazolidinone derivatives: Compounds such as 2,4-thiazolidinedione and its derivatives are structurally related and have been studied for their anti-inflammatory and antidiabetic properties.

Uniqueness

(5Z)-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of quinoline, phenylethyl, and thiazolidinone moieties, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C21H16N2O2S2

Molecular Weight

392.5 g/mol

IUPAC Name

(3Z)-3-[[4-hydroxy-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]quinolin-2-one

InChI

InChI=1S/C21H16N2O2S2/c24-19-16(12-15-8-4-5-9-17(15)22-19)13-18-20(25)23(21(26)27-18)11-10-14-6-2-1-3-7-14/h1-9,12-13,25H,10-11H2/b16-13-

InChI Key

DSNNCRLJPQNXTK-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=C(SC2=S)/C=C\3/C=C4C=CC=CC4=NC3=O)O

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(SC2=S)C=C3C=C4C=CC=CC4=NC3=O)O

Origin of Product

United States

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